![molecular formula C14H19FN4O3 B6449244 6-cyclopropyl-5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549032-25-7](/img/structure/B6449244.png)
6-cyclopropyl-5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
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Description
The compound is a complex organic molecule that contains several functional groups and structural features. It has a pyrimidinone core, which is a six-membered ring containing two nitrogen atoms and a carbonyl group. Attached to this core are a cyclopropyl group, a fluorine atom, and a piperazine ring, which is itself substituted with a methoxyacetyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it’s likely that it could be synthesized through a series of steps involving the formation of the pyrimidinone core, followed by the addition of the various substituents. The piperazine ring could be formed through a cyclization reaction, and the methoxyacetyl group could be added through an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The presence of the carbonyl group in the pyrimidinone ring would introduce polarity into the molecule, and the piperazine ring would likely adopt a chair conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Scientific Research Applications
- Ciprofloxacin is a second-generation fluoroquinolone antibiotic. It exhibits significant antimicrobial effects against a wide range of bacteria, including Gram-negative and Gram-positive species . Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.
- Researchers have synthesized analogues of Ciprofloxacin with modifications to the piperazinyl group. These analogues were screened for in vitro anti-tubercular activity .
- Ciprofloxacin derivatives have been explored as boron reagents in Suzuki–Miyaura cross-coupling reactions .
Antibacterial Activity
Tuberculosis Research
Suzuki–Miyaura Coupling Reagents
Antiviral Potential
properties
IUPAC Name |
4-cyclopropyl-5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O3/c1-22-8-10(20)18-4-6-19(7-5-18)14-16-12(9-2-3-9)11(15)13(21)17-14/h9H,2-8H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXTJAKVVZXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NC(=C(C(=O)N2)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-fluoro-2-[4-(2-methoxyacetyl)piperazin-1-yl]-1H-pyrimidin-6-one |
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